molecular formula C26H31N3O3 B2719175 N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide CAS No. 872843-49-7

N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide

Cat. No.: B2719175
CAS No.: 872843-49-7
M. Wt: 433.552
InChI Key: VETGBTXCRQURHR-UHFFFAOYSA-N
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Description

“N-benzyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide” is a complex organic compound. It’s part of a class of compounds that have shown potential in psychopharmacotherapy .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a benzylamine with a 2,2-dimethoxyacetyl chloride . Another method involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives under conditions of basic catalysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectral and physical methods . The structure is often determined using techniques such as elemental analysis, magnetic susceptibility, molar conductivity, ESI-MS, FTIR, UV–Vis, and NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reaction with α,β-unsaturated carbonyl compounds . The reaction of 2-aminobenzimidazole with unsaturated ketone derivatives is one example .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .

Mechanism of Action

The mechanism of action of similar compounds often involves the modulation of brain serotonin and/or dopamine turnover . These compounds have shown potential as serotonergic hallucinogenic drugs, affecting human brain and behavior .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment when handling these compounds .

Future Directions

Future research could focus on the development of these compounds as potential therapeutic agents. They have shown promise in psychopharmacotherapy and could be further developed to decrease drug resistance and reduce unpleasant side effects .

Properties

IUPAC Name

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-5-27(6-2)24(30)18-28-17-22(21-14-10-11-15-23(21)28)25(31)26(32)29(19(3)4)16-20-12-8-7-9-13-20/h7-15,17,19H,5-6,16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETGBTXCRQURHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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